DS-7423 -

DS-7423

Catalog Number: EVT-1492161
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
DS-7423 is an orally bioavailable inhibitor of phosphatidylinositol 3 kinase (PI3K) and mammalian target of rapamycin (mTOR) kinase in the PI3K/mTOR signaling pathway, with potential antineoplastic activity. PI3K/mTOR kinase inhibitor DS-7423 inhibits both PI3K kinase and mTOR kinase, which may result in tumor cell apoptosis and growth inhibition in susceptible tumor cells. Activation of the PI3K/mTOR pathway promotes cell growth, survival, and resistance to chemotherapy and radiotherapy; mTOR, a serine/threonine kinase downstream of PI3K, may also be activated independent of PI3K. Consequently, this agent may potentially be more potent than an agent that inhibits either PI3K kinase or mTOR kinase.
Overview

DS-7423 is a novel small-molecule compound developed primarily as a dual inhibitor of phosphatidylinositol-3-kinase and mammalian target of rapamycin pathways. This compound has garnered attention for its potential therapeutic applications in oncology, particularly in treating various cancers, including ovarian clear cell adenocarcinoma and glioblastoma multiforme. DS-7423 is currently undergoing clinical trials to evaluate its efficacy and safety in patients with advanced solid tumors .

Source

DS-7423 was developed by Daiichi Sankyo, a pharmaceutical company known for its focus on innovative cancer therapies. The compound is synthesized in the United States and is being studied in various clinical settings .

Classification

DS-7423 falls under the category of targeted cancer therapies, specifically as a dual inhibitor affecting key signaling pathways that regulate cell growth and survival. It is classified as an antineoplastic agent due to its ability to induce apoptosis in cancer cells .

Synthesis Analysis

Methods

The synthesis of DS-7423 involves a series of chemical reactions aimed at constructing its core structure and functionalizing it to achieve the desired inhibitory properties. Although detailed synthetic routes are not extensively documented, the general approach includes:

  • Formation of Core Structure: Initial steps involve the creation of the compound's base framework through various organic reactions.
  • Functionalization: Subsequent modifications introduce specific functional groups that enhance its potency and selectivity as an inhibitor .

Technical Details

The synthetic processes typically optimize reaction conditions to maximize yield and purity. Common reagents include oxidizing agents (like hydrogen peroxide) for oxidation reactions, reducing agents (such as sodium borohydride) for reduction processes, and nucleophiles for substitution reactions .

Molecular Structure Analysis

Data

The molecular formula of DS-7423 is C22H29F3N8OC_{22}H_{29}F_{3}N_{8}O, indicating a diverse array of elements that play crucial roles in its interaction with biological targets .

Chemical Reactions Analysis

Reactions

DS-7423 undergoes several key chemical reactions that are essential for its functionality:

  • Oxidation: Involves adding oxygen or removing hydrogen, which can modify the compound's reactivity.
  • Reduction: Entails adding hydrogen or removing oxygen, often enhancing the compound's stability.
  • Substitution: Involves replacing one functional group with another to fine-tune the compound's biological activity .

Technical Details

The reactions are facilitated by various reagents under controlled conditions, allowing researchers to manipulate the compound's properties effectively. For instance, using sodium azide as a nucleophile can lead to significant modifications in the compound's structure .

Mechanism of Action

Process

DS-7423 exerts its effects primarily by inhibiting the activity of phosphatidylinositol-3-kinase and mammalian target of rapamycin pathways. This inhibition disrupts critical signaling cascades involved in cell growth and survival, particularly in cancer cells.

The mechanism involves:

  • Inhibition of PI3K/mTOR Signaling: By blocking these pathways, DS-7423 leads to decreased phosphorylation of downstream targets such as AKT and S6 ribosomal protein.
  • Induction of Apoptosis: The compound increases expression levels of tumor protein p53 (TP53), which activates apoptotic pathways through genes like TP53AIP1 and PUMA .

Data

Research indicates that DS-7423 has an IC50 value less than 200 nM against various cancer cell lines, demonstrating potent inhibition across multiple targets within the PI3K/mTOR signaling network .

Physical and Chemical Properties Analysis

Physical Properties

DS-7423 is characterized by:

  • Molecular Weight: Approximately 474.5 g/mol.
  • Solubility: The compound is designed to be orally bioavailable, indicating favorable solubility characteristics for therapeutic use.

Chemical Properties

Key chemical properties include:

  • Stability: The compound remains stable under physiological conditions, which is crucial for maintaining efficacy during treatment.
  • Reactivity: Its ability to undergo oxidation and reduction makes it versatile for further chemical modifications if necessary .
Applications

Scientific Uses

DS-7423 has a wide range of applications in scientific research:

  • Cancer Research: It serves as a tool compound for studying the PI3K/mTOR signaling pathway's role in cellular processes such as growth, proliferation, and survival.
  • Therapeutic Development: Ongoing studies focus on its potential use in treating solid tumors, particularly those resistant to existing therapies .
  • Combination Therapies: Preliminary findings suggest that combining DS-7423 with other treatments like temozolomide may enhance therapeutic efficacy against glioblastoma multiforme .
Chemical and Pharmacological Characterization of DS-7423

Structural Properties and Synthetic Organic Composition

DS-7423 (CAS 1222104-37-1) is a synthetic small-molecule inhibitor with the molecular formula C₂₂H₂₇F₃N₁₀O₂ and a molecular weight of 520.51 g/mol [1] [6] [8]. Its structure features a chiral center with (R)-configuration, a trifluoroethyl group, and a morpholino substituent, which collectively influence target binding and solubility. The compound includes a purine core linked to a 2-aminopyrimidine ring, critical for ATP-competitive inhibition of PI3K and mTOR kinases [4] [6]. Key physicochemical properties include:

  • Hydrogen bond acceptors: 13
  • Hydrogen bond donors: 1
  • Rotatable bonds: 4–6 (sources vary)
  • Topological polar surface area (TPSA): 127.08 Ų
  • LogP: 0.83–0.9 (indicating moderate lipophilicity) [4] [6] [8].DS-7423 exists as a white to off-white solid with solubility in DMSO (100 mg/mL, 192.12 mM) but limited aqueous solubility, necessitating formulation aids like PEG300 or corn oil for in vivo studies [1] [6].

Dual Inhibitory Activity Against PI3K/mTOR: Isoform Selectivity and IC₅₀ Values

DS-7423 is a potent dual inhibitor of Class I PI3K isoforms and mTOR, with marked selectivity for PI3Kα. Its inhibitory activity is quantified by half-maximal inhibitory concentration (IC₅₀) values derived from biochemical assays:

Table 1: Inhibitory Profile of DS-7423

TargetIC₅₀ (nM)Selectivity vs. PI3Kα
PI3Kα15.6–17Reference
mTOR34.92.2-fold less potent
PI3Kδ26216.8-fold less potent
PI3Kγ24916-fold less potent
PI3Kβ1,14373-fold less potent

Data compiled from [1] [2] [6].

DS-7423 exhibits >50% inhibition across only 2 of 227 tested kinases (MLK1 and NEK2), confirming high specificity for the PI3K/mTOR axis [9]. Functionally, it suppresses phosphorylation of Akt (Ser473) and S6 ribosomal protein (key mTORC1 effectors) at nanomolar concentrations (≤200 nM) in glioblastoma and ovarian clear cell adenocarcinoma (OCCA) cells [5] [9]. In OCCA models, DS-7423 induces TP53-dependent apoptosis via upregulation of pro-apoptotic genes (PUMA, TP53AIP1) and phosphorylation of TP53 at Ser46, particularly in wild-type TP53 cell lines [2] [5].

Pharmacokinetic Profiles: Oral Bioavailability and Dose Proportionality

DS-7423 demonstrates favorable pharmacokinetics in preclinical models, including oral bioavailability and blood-brain barrier (BBB) penetration:

  • Oral bioavailability: While exact percentages are unspecified in the available data, plasma concentrations remain >2 μmol/L for 6 hours post-administration (6 mg/kg, mice), indicating sustained exposure [9]. Brain-to-plasma ratios reach ~0.1, confirming CNS penetration [9].
  • Dose proportionality: Plasma and brain concentrations scale with administered doses. At 6 mg/kg orally in mice:
  • Peak plasma concentration: >2 μM (within 1–2 hours)
  • Sustained brain concentration: ~200 nM (sufficient for target inhibition) [9].

Table 2: Key Pharmacokinetic Parameters of DS-7423 in Mice

ParameterValueMethod
Plasma Cₘₐₓ>2 μmol/L (6 hr post-dose)Single oral dose (6 mg/kg)
Brain-to-plasma ratio0.1AUC comparison (plasma vs. brain)
Elimination half-life~24 hoursPlasma/brain concentration decline

Data from [9].

Metabolic stability and excretion pathways remain uncharacterized in the available literature. However, the compound’s pharmacokinetic profile supports once-daily dosing in therapeutic settings, as evidenced by biomarker suppression (pAkt, pS6) for >24 hours post-dose in xenograft models [9].

Additional Compounds Mentioned

Properties

Product Name

DS-7423

Synonyms

DS7423; DS 7423; DS-7423;NONE

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.